5-Methoxy-2-phenylbenzoic acid
Overview
Description
5-Methoxy-2-phenylbenzoic acid is a compound with the molecular formula C14H12O3 and a molecular weight of 228.24 . It is also known by its IUPAC name, 4-methoxy [1,1’-biphenyl]-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Methoxy-2-phenylbenzoic acid is 1S/C14H12O3/c1-17-11-7-8-12 (13 (9-11)14 (15)16)10-5-3-2-4-6-10/h2-9H,1H3, (H,15,16) and the InChI key is FNXYJNSEVNHBFK-UHFFFAOYSA-N . The compound has a complexity of 258 and a topological polar surface area of 46.5Ų .Physical And Chemical Properties Analysis
5-Methoxy-2-phenylbenzoic acid has a density of 1.193g/cm3 . The boiling point, melting point, and other physical properties were not found in the search results.Scientific Research Applications
5-Methoxy-2-phenylbenzoic acid is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.25 . This compound is used in various scientific fields, but specific applications or experimental procedures are not readily available in the sources I have access to .
Phenol derivatives, such as 5-Methoxy-2-phenylbenzoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are often used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
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Chemical Synthesis : 5-Methoxy-2-phenylbenzoic acid can be synthesized from [1,1’-Biphenyl]-2-carboxylic acid, 4-methoxy-, methyl ester . This compound can serve as a building block in the synthesis of various other chemical compounds .
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Material Science : Phenol derivatives, such as 5-Methoxy-2-phenylbenzoic acid, are often used in the production of plastics, adhesives, and coatings. They can improve these materials’ thermal stability and flame resistance .
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Biological Research : m-Aryloxy phenols, a group that includes 5-Methoxy-2-phenylbenzoic acid, have potential biological activities. They have been found to have potential anti-tumor and anti-inflammatory effects .
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Chemical Synthesis : 5-Methoxy-2-phenylbenzoic acid can be synthesized from [1,1’-Biphenyl]-2-carboxylic acid, 4-methoxy-, methyl ester . This compound can serve as a building block in the synthesis of various other chemical compounds .
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Material Science : Phenol derivatives, such as 5-Methoxy-2-phenylbenzoic acid, are often used in the production of plastics, adhesives, and coatings. They can improve these materials’ thermal stability and flame resistance .
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Biological Research : m-Aryloxy phenols, a group that includes 5-Methoxy-2-phenylbenzoic acid, have potential biological activities. They have been found to have potential anti-tumor and anti-inflammatory effects .
properties
IUPAC Name |
5-methoxy-2-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYJNSEVNHBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311841 | |
Record name | 5-methoxy-2-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-phenylbenzoic acid | |
CAS RN |
92254-27-8 | |
Record name | 92254-27-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methoxy-2-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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